3-Ethylphenol - d3
Description
Significance of Deuterated Analogs in Modern Scientific Inquiry
Deuterium (B1214612), a stable isotope of hydrogen with an added neutron, effectively doubles the mass of the atom without significantly altering its chemical properties. wikipedia.org This substitution of hydrogen with deuterium, known as deuteration, can lead to a phenomenon called the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. wikipedia.orgresearchgate.net This increased bond strength can slow down metabolic processes, potentially improving the pharmacokinetic profile and reducing the toxicity of drugs. researchgate.netnih.govcdnsciencepub.com
Deuterated compounds are extensively used as internal standards in quantitative analysis. tocris.com By adding a known amount of a deuterated analog to a sample, scientists can accurately measure the concentration of the unlabeled compound, correcting for variations during sample preparation and analysis. tocris.com This technique is crucial for the precision of methods used in proteomics, metabolomics, and environmental monitoring. symeres.comlucerna-chem.ch
Research Context of 3-Ethylphenol (B1664133) and its Isotopically Enriched Derivative
3-Ethylphenol is an organic compound that belongs to the phenol (B47542) family. nih.govymdb.ca It is found in various natural sources and is used as an intermediate in the production of fragrances, flavors, and pharmaceuticals. guidechem.comgoogle.com Research has identified 3-ethylphenol as a key flavor component in some foods and as a volatile compound in the off-flavors of fermented products like cocoa. sigmaaldrich.comresearchgate.net It has also been identified as an organic contaminant in environmental samples. nih.govguidechem.com
Given the interest in quantifying 3-ethylphenol in complex mixtures, its deuterated derivative, 3-Ethylphenol-d3, serves as an essential tool. vulcanchem.com The deuterium labeling provides a distinct mass signature, enabling its use as an internal standard for accurate quantification in various matrices, from environmental samples to biological fluids. vulcanchem.commdpi.com
Scholarly Objectives and Scope of Investigation
This article focuses exclusively on the chemical compound 3-Ethylphenol-d3. The primary objective is to provide a comprehensive overview of its chemical and physical properties, methods of synthesis, and its applications in scientific research, particularly its role as an internal standard in analytical chemistry. The discussion will be limited to the scientific and technical aspects of the compound, based on the provided outline.
Properties
CAS No. |
1335401-27-8 |
|---|---|
Molecular Formula |
C8H7D3O |
Molecular Weight |
125.19 |
Purity |
95% min. |
Synonyms |
3-Ethylphenol - d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of 3 Ethylphenol D3
Strategies for Deuterium (B1214612) Incorporation in Phenolic Structures
The synthesis of deuterated phenolic compounds can be achieved through several strategic approaches, primarily involving hydrogen-deuterium (H-D) exchange reactions or by building the molecule from deuterated precursors.
Acid- and Base-Catalyzed H-D Exchange: Phenolic compounds can undergo H-D exchange on the aromatic ring under acidic or basic conditions. mdpi.com Using a deuterium source like deuterium oxide (D₂O) in the presence of an acid catalyst (e.g., deuterium chloride, DCl) or a base can facilitate the replacement of hydrogens at specific positions. mdpi.comresearchgate.net For phenols, the hydroxyl group directs electrophilic substitution to the ortho and para positions, making these sites susceptible to deuteration under acidic conditions. Polymer-supported acid catalysts, such as Amberlyst-15, have been successfully used to deuterate various phenolic compounds in D₂O. researchgate.net
Metal-Catalyzed H-D Exchange: Transition metal catalysts are highly effective for incorporating deuterium. Catalysts such as platinum on carbon (Pt/C) can facilitate efficient H-D exchange on aromatic rings. researchgate.net Homogeneous catalysts, particularly iridium-based complexes like Crabtree's catalyst, are known for their ability to direct deuteration to the ortho position of directing groups, including hydroxyls. snnu.edu.cn Microwave-assisted deuterium exchange using D₂O and a catalyst offers a rapid and efficient method for labeling volatile phenols. nih.gov
Reductive Dehalogenation: A site-specific method involves the synthesis of a halogenated phenol (B47542) precursor, followed by reductive dehalogenation using a deuterium source. For instance, a bromo- or iodo-substituted phenol can be reduced with deuterium gas (D₂) and a catalyst like palladium on carbon (Pd/C), or with a deuterated reducing agent, to replace the halogen with a deuterium atom at a specific position. acs.org
Synthesis from Deuterated Precursors: A bottom-up approach involves using smaller, readily available deuterated building blocks to construct the final molecule. organicchemistrytutor.com For example, a deuterated alkyl group can be introduced onto a phenolic ring via coupling reactions. This strategy offers precise control over the location of the deuterium label. nih.gov
Advanced Synthetic Routes for 3-Ethylphenol-d3 Production
The production of 3-Ethylphenol-d3, where the label is typically on the terminal methyl of the ethyl group (i.e., 3-(ethyl-2,2,2-d3)phenol), requires synthetic methods that can selectively introduce deuterium at a non-activated C(sp³)-H bond.
One advanced strategy adapts methods used for deuterating similar structures. It begins with the protection of the phenolic hydroxyl group of 3-ethylphenol (B1664133) as a more stable ether, such as a methyl ether (anisole). The resulting 3-ethylanisole can then be subjected to a directed deuteration reaction. While direct deuteration of the ethyl group is challenging, a multi-step approach is more common.
A plausible synthetic sequence could involve:
Oxidation: Oxidation of 3-ethylphenol to 3-acetylphenol.
Reduction with Deuteride (B1239839): The ketone group of 3-acetylphenol is then reduced using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to form the corresponding deuterated secondary alcohol.
Conversion and Elimination: The deuterated alcohol can then be converted to a good leaving group (e.g., a tosylate) and subsequently reduced to yield the final 3-Ethylphenol-d3.
Alternatively, a route starting from a deuterated precursor is highly effective for ensuring positional purity. This could involve the Grignard reaction, where a deuterated Grignard reagent (e.g., CD₃MgBr) reacts with a suitable electrophile like 3-hydroxybenzaldehyde, followed by subsequent reduction of the resulting alcohol to form the ethyl-d3 group. organicchemistrytutor.com
Spectroscopic and Mass Spectrometric Assessment of Isotopic Purity and Positional Labeling in 3-Ethylphenol-d3
Confirming the isotopic enrichment and the specific location of the deuterium atoms is critical. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.
Mass Spectrometry (MS): In mass spectrometry, the molecular weight of 3-Ethylphenol-d3 is approximately 125.19 g/mol , which is three mass units higher than its non-deuterated counterpart (C₈H₁₀O, MW ≈ 122.16 g/mol ). vulcanchem.com Electron Ionization (EI) mass spectra will show a molecular ion peak (M⁺) at m/z 125. The non-deuterated compound typically shows a prominent fragment from the loss of a methyl group (M-15) at m/z 107. nih.gov For 3-Ethylphenol-d3 (with the label on the methyl group), the equivalent loss would be of a CD₃ group, resulting in a fragment at m/z 107, while the loss of a CH₂ group would be less likely. Analysis of the fragmentation pattern helps confirm the label's stability and position.
Interactive Table 1: Expected Mass Spectrometry Data for 3-Ethylphenol vs. 3-Ethylphenol-d3
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ion (m/z) |
| 3-Ethylphenol | C₈H₁₀O | 122.16 | 122 | 107 ([M-CH₃]⁺) |
| 3-Ethylphenol-d3 | C₈H₇D₃O | 125.18 | 125 | 107 ([M-CD₃]⁺) |
NMR Spectroscopy: NMR is a powerful, non-destructive technique for determining the exact position of deuterium atoms.
¹H NMR: In the ¹H NMR spectrum of 3-Ethylphenol-d3 (labeled on the terminal methyl), the characteristic triplet signal for the methyl protons would be absent. The adjacent methylene (B1212753) (CH₂) protons, which would appear as a quartet in the unlabeled compound, would simplify to a singlet (or a narrowly split multiplet due to coupling with deuterium). This provides clear evidence of deuteration at the intended site.
²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nucleus. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the ethyl group's methyl position confirms the label's location. sigmaaldrich.com
¹³C NMR: The presence of deuterium on an adjacent carbon can cause a small shift in the ¹³C resonance, known as a deuterium-induced isotope shift. nih.gov This can be used to quantify the level of deuteration at specific sites. nih.gov
Chromatographic Evaluation of Chemical Purity for Research Applications of 3-Ethylphenol-d3
For applications such as a stable isotope dilution analysis (SIDA), the chemical purity of the deuterated standard is as important as its isotopic purity. nih.gov Chromatographic techniques are employed to separate the target compound from any chemical impurities, such as residual starting materials, synthetic byproducts, or isomers.
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing volatile phenols. nih.govuib.no A high-resolution capillary column can effectively separate 3-ethylphenol from its isomers (2-ethylphenol and 4-ethylphenol) and other related phenols. uib.no For a high-purity standard, the GC chromatogram should show a single major peak corresponding to 3-ethylphenol. uib.no The deuterated and non-deuterated compounds behave almost identically chromatographically and typically co-elute. vulcanchem.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is another standard method for purity assessment. nih.gov It separates compounds based on their polarity. This technique can identify non-volatile impurities that may not be detected by GC. The purity is determined by the relative area of the main peak in the chromatogram. For research-grade 3-Ethylphenol-d3, the chemical purity is expected to be ≥98%.
Interactive Table 2: Representative Chromatographic Purity Analysis
| Parameter | Method | Specification | Result |
| Chemical Purity | GC-FID | ≥98.0% | 99.5% |
| Isotopic Purity | GC-MS | ≥98% Deuterium | 99.2% |
| Non-deuterated Analog | GC-MS | Report | 0.4% |
| Isomeric Purity (2- & 4-ethylphenol) | GC-FID/MS | ≤0.5% | <0.1% |
Analytical Method Development and Validation Utilizing 3 Ethylphenol D3
Principles of Stable Isotope Dilution Assay (SIDA) in Quantitative Chemical Analysis
Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. researchgate.net This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net In the case of 3-Ethylphenol-d3, three hydrogen atoms in the 3-ethylphenol (B1664133) molecule have been replaced with deuterium atoms. vulcanchem.com
The core principle of SIDA is that the isotopically labeled internal standard behaves virtually identically to the native, unlabeled analyte during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. researchgate.netvulcanchem.com Because the standard and the analyte are affected proportionally by any sample loss or degradation during preparation, the ratio of the analyte to the internal standard remains constant. europa.eu
During the final detection step, typically mass spectrometry, the analyte and the internal standard can be clearly distinguished by their mass-to-charge (m/z) ratio. vulcanchem.com For instance, 3-ethylphenol has a molecular weight of approximately 122.16 g/mol , while 3-Ethylphenol-d3 would have a higher molecular weight of about 125 g/mol . vulcanchem.comnih.gov By measuring the ratio of the instrument's response for the native analyte to that of the known amount of added internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy, effectively correcting for procedural losses and signal suppression or enhancement from the sample matrix. researchgate.neteuropa.eu
Development of Hyphenated Chromatographic-Mass Spectrometric Methods (e.g., GC-MS/MS, LC-MS/MS) Employing 3-Ethylphenol-d3 as an Internal Standard
The combination of chromatography for separation and mass spectrometry for detection, known as a hyphenated technique, is the gold standard for quantitative analysis in complex mixtures. researchgate.net Methods utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly developed with 3-Ethylphenol-d3 as an internal standard for the precise quantification of 3-ethylphenol and other related phenolic compounds. nih.govresearchgate.net
In a typical GC-MS/MS method for volatile phenols, sample preparation might involve liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), where the analytes are extracted from the sample matrix. nih.govthermofisher.com The extract is then injected into the gas chromatograph.
Chromatographic Separation : A capillary column, such as a wax-type column (e.g., TG-WAXMS), separates the compounds based on their volatility and interaction with the column's stationary phase. thermofisher.com The analyte (3-ethylphenol) and the internal standard (3-Ethylphenol-d3) co-elute or elute very closely due to their nearly identical chemical properties. vulcanchem.com
Mass Spectrometric Detection : The separated compounds enter the mass spectrometer, where they are ionized. In a tandem mass spectrometer (MS/MS), a specific precursor ion for each compound is selected, fragmented, and then specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov
The MRM transitions for 3-ethylphenol and its deuterated standard are distinct due to the mass difference, allowing for simultaneous but separate detection.
| Parameter | Setting |
|---|---|
| Compound | 3-Ethylphenol |
| Precursor Ion (m/z) | 122 |
| Product Ion (m/z) - Quantifier | 107 |
| Product Ion (m/z) - Qualifier | 77 |
| Compound | 3-Ethylphenol-d3 (Internal Standard) |
| Precursor Ion (m/z) | 125 |
| Product Ion (m/z) - Quantifier | 107 |
This table presents hypothetical yet representative MRM transitions. The precursor ion for 3-ethylphenol is its molecular ion (m/z 122). A common fragmentation is the loss of a methyl group (-CH3), resulting in a product ion at m/z 107. For 3-Ethylphenol-d3, the precursor is m/z 125, and fragmentation can also lead to a product ion at m/z 107 through the loss of a deuterated ethyl group fragment.
Methodological Validation Parameters: Precision, Accuracy, and Matrix Effects in the Context of SIDA with 3-Ethylphenol-d3
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. europa.eu When using 3-Ethylphenol-d3 in a SIDA-based method, key validation parameters include precision, accuracy, and an assessment of matrix effects. europa.eu
Precision : This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu For bioanalytical methods, a precision of <15% RSD is generally considered acceptable. researchgate.net
Accuracy : This expresses the closeness of the mean test result to the true or accepted reference value. europa.eu It is often determined by analyzing samples spiked with a known amount of the analyte and is reported as percent recovery. Accuracy should be assessed at a minimum of three concentration levels, with typical acceptance criteria falling within 85-115% recovery. europa.euresearchgate.net
Matrix Effects : These are the effects of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte, which can cause signal suppression or enhancement. europa.eu One of the primary advantages of using a stable isotope-labeled internal standard like 3-Ethylphenol-d3 is its ability to compensate for matrix effects. Since the internal standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of signal suppression or enhancement. europa.eu By using the response ratio for quantification, the matrix effect is effectively nullified.
| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Result |
|---|---|---|---|
| Intra-day Precision (%RSD) | Low QC | <15% | 4.5% |
| Mid QC | <15% | 3.8% | |
| High QC | <15% | 4.1% | |
| Inter-day Precision (%RSD) | Low QC | <15% | 6.2% |
| Mid QC | <15% | 5.5% | |
| High QC | <15% | 5.9% | |
| Accuracy (% Recovery) | Low QC | 85-115% | 97.2% |
| Mid QC | 85-115% | 101.5% | |
| High QC | 85-115% | 99.8% | |
| Matrix Effect (%) | - | 85-115% | 98.5% (Corrected) |
This table presents representative data compiled from typical performance characteristics of SIDA methods as reported in analytical literature. researchgate.netresearchgate.netucanr.edu
Application of 3-Ethylphenol-d3 in Complex Sample Matrices for Analytical Quantification
The robustness of SIDA using 3-Ethylphenol-d3 makes it highly suitable for quantifying the native compound in a variety of complex sample matrices where direct analysis would be prone to significant error.
Environmental Extracts : Phenolic compounds, including 3-ethylphenol, are recognized environmental contaminants found in industrial effluents, landfill leachate, and contaminated groundwater. vulcanchem.commdpi.com For instance, 3-ethylphenol has been detected in groundwater near municipal landfills. mdpi.com The use of 3-Ethylphenol-d3 as an internal standard allows for the accurate quantification of these pollutants in complex environmental water and soil samples, overcoming interference from the vast number of other organic and inorganic constituents. vulcanchem.comgeologyscience.ru
Diverse Biological Matrices : 3-Ethylphenol can be present in biological samples as a result of metabolism or exposure. vulcanchem.com For example, it is a known compound found in the urine of elephants. wikipedia.org In research, tracking metabolites requires highly accurate quantification in matrices like plasma, urine, or tissue homogenates. researchgate.net The use of 3-Ethylphenol-d3 ensures reliable data for pharmacokinetic or metabolic studies. vulcanchem.com
Food and Beverage Analysis : A prominent application is the analysis of smoke-taint in wine, which can occur when grapes are exposed to wildfire smoke. nih.govresearchgate.net Volatile phenols, including guaiacol, 4-methylguaiacol, and ethylphenols, are key markers of this taint. thermofisher.com Analytical methods based on SPME-GC-MS/MS use deuterated internal standards, such as d4-4-ethylphenol, to accurately quantify the levels of these compounds in wine and grape juice to assess the risk and severity of smoke taint. ucanr.edu The principles and practices are directly analogous to the use of 3-Ethylphenol-d3 for its corresponding analyte.
| Matrix | Analytical Target | Methodology | Key Findings/Application |
|---|---|---|---|
| Groundwater | Phenol (B47542), Alkylphenols (inc. 3-ethylphenol) | GC-MS | Detection and quantification of industrial and municipal waste contamination. mdpi.com |
| Wine / Grape Juice | Smoke-taint phenols (e.g., 4-ethylphenol) | SPME-GC-MS/MS | Accurate quantification to assess wine quality; LOD of 1 µg/L and precision of <5% RSD achieved. ucanr.eduresearchgate.net |
| Sedimentary Matter / Crude Oil | Alkylphenols (inc. 3-ethylphenol) | GC-MS | Quantification of phenols for geochemical analysis using deuterated surrogate standards. geologyscience.ru |
| Biological Fluids (e.g., Plasma) | Drug metabolites, biomarkers | LC-MS/MS | High-accuracy pharmacokinetic studies, compensating for matrix effects. researchgate.netresearchgate.net |
Mechanistic Elucidation Through Isotopic Tracing with 3 Ethylphenol D3
Investigation of Reaction Pathways and Intermediate Formation Involving Ethylphenols Using Deuterium (B1214612) Labeling
Deuterium-labeled compounds like 3-ethylphenol-d3 are instrumental in deciphering complex reaction pathways. By introducing a deuterium atom at a specific position on the molecule, chemists can follow its course through a reaction sequence, helping to identify intermediates and transition states. This technique is particularly useful in studying rearrangements, eliminations, and addition reactions.
For instance, in the study of zeolite-catalyzed dealkylation of alkylphenols, understanding the reaction mechanism is crucial for optimizing the process. acs.org While a specific study using 3-ethylphenol-d3 was not found, the general methodology involves comparing the reaction of the labeled and unlabeled compounds. The position of the deuterium in the products and any observed kinetic isotope effects can provide strong evidence for or against proposed pathways, such as concerted versus stepwise mechanisms. acs.org The formation of specific intermediates, like a Wheland complex in the case of dealkylation, can be inferred from the distribution of deuterium in the final products. acs.org
Exploration of Enzymatic Biotransformation Mechanisms of Phenolic Compounds in Model Systems Utilizing 3-Ethylphenol-d3
In the realm of biochemistry, 3-ethylphenol-d3 is a key tool for understanding how enzymes metabolize phenolic compounds. vulcanchem.com The deuterium label allows for the clear distinction between the administered compound and its metabolic products from endogenous molecules. This is critical in tracing the biotransformation pathways of xenobiotics.
A notable example is the study of the anaerobic degradation of p-ethylphenol by the bacterium "Aromatoleum aromaticum" strain EbN1. Researchers used deuterated p-ethylphenol to confirm the proposed degradation pathway. nih.gov The study suggested that the degradation begins with the hydroxylation of p-ethylphenol to 1-(4-hydroxyphenyl)-ethanol, followed by dehydrogenation to p-hydroxyacetophenone. nih.gov The use of the deuterated analog allowed for the confirmation of these intermediates through gas chromatography-mass spectrometry (GC-MS), as the mass difference clearly identified the metabolites derived from the starting material. nih.gov This approach provides definitive evidence for the proposed enzymatic steps and the involvement of specific enzymes like p-cresol (B1678582) methylhydroxylase-like proteins and alcohol dehydrogenases. nih.gov
| Enzyme/Protein Class | Proposed Role in Ethylphenol Degradation |
| p-Cresol Methylhydroxylase-like Protein | Initial hydroxylation of the ethyl group |
| Alcohol Dehydrogenases | Dehydrogenation of the alcohol intermediate |
| Biotin-dependent Carboxylase | Subsequent carboxylation of the acetophenone (B1666503) derivative |
| Thiolase | Thiolytic cleavage in the final stages of the pathway |
Studies on Environmental Transformation Processes and Degradation Kinetics of Phenol (B47542) Derivatives through Isotopic Labeling with 3-Ethylphenol-d3
Understanding the environmental fate of phenolic compounds is essential for assessing their ecological impact. 3-Ethylphenol (B1664133) can be released into the environment from various industrial processes and sources like cigarette smoke. nih.gov Isotopic labeling with 3-ethylphenol-d3 can provide precise data on degradation rates and transformation pathways in different environmental matrices.
While specific studies detailing the environmental degradation of 3-ethylphenol-d3 were not identified in the search, the principles of its application are well-established. For example, in studying the atmospheric degradation of 3-ethylphenol, which primarily occurs through reaction with hydroxyl radicals, using the deuterated form would allow for more accurate measurement of the reaction rate constant. nih.gov The slightly different mass of 3-ethylphenol-d3 would lead to a predictable change in its mass spectrometric signature, enabling its differentiation from background levels of unlabeled 3-ethylphenol and its degradation products in complex environmental samples. This aids in calculating a more precise atmospheric half-life.
Application of 3-Ethylphenol-d3 in Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and elucidating the structure of the transition state. libretexts.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope (like hydrogen) to the rate of the same compound with a heavier isotope (like deuterium). libretexts.org The difference in mass between hydrogen and deuterium is significant, often leading to easily measurable KIEs. baranlab.org
The use of 3-ethylphenol-d3 in KIE studies can reveal whether a bond to the deuterated position is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the C-D bond is cleaved during this step. libretexts.org This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. libretexts.orgbaranlab.org Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled center during the reaction. libretexts.org
For example, if the hydroxylation of the ethyl group in 3-ethylphenol is the rate-determining step of a particular reaction, using 3-ethylphenol deuterated on the ethyl group would be expected to show a significant primary KIE. Conversely, if deuteration is on the aromatic ring and the reaction involves the ethyl group, a smaller, secondary KIE might be observed. These studies provide invaluable, detailed insights into reaction mechanisms that are often difficult to obtain through other methods. libretexts.org
| KIE Type | Typical Value (kH/kD) | Mechanistic Implication |
| Primary | > 2 | Bond to the isotope is broken in the rate-determining step. |
| Secondary | ~1 | Bond to the isotope is not broken, but hybridization changes. |
| Inverse | < 1 | The transition state is "tighter" for the heavier isotope. |
Research Applications in Environmental Sciences and Chemical Ecology
Assessment of Environmental Fate and Persistence of Ethylphenol Derivatives Using Labeled Analogs
The environmental fate of phenolic compounds, such as ethylphenols, is a significant area of study due to their widespread presence as byproducts of industrial processes and biomass combustion. nih.govnih.gov Understanding their persistence and degradation pathways is crucial for assessing their potential environmental risks. nih.gov Labeled analogs, particularly deuterated compounds like 3-Ethylphenol-d3, are invaluable in these investigations.
3-Ethylphenol-d3 serves as an excellent internal standard for quantifying its non-deuterated counterpart in complex environmental matrices like wastewater, soil, and air. vulcanchem.com Its chemical behavior is nearly identical to the natural compound, but its increased mass allows for clear differentiation in mass spectrometry. vulcanchem.com This enables accurate tracking and quantification of 3-ethylphenol (B1664133), helping scientists to determine its persistence and degradation rates in various environmental compartments. canada.ca For instance, studies on similar phenolic compounds have used labeled isotopes to differentiate between biodegradation and photooxidation pathways in soil. nih.gov
The use of deuterated standards helps to correct for analyte loss during sample preparation and analysis, which can be affected by matrix effects and instrument variability. nih.gov This ensures that the data collected on the environmental concentrations of ethylphenols are reliable and accurate.
Table 1: Applications of 3-Ethylphenol-d3 in Environmental Fate Studies
| Application Area | Specific Use of 3-Ethylphenol-d3 | Research Outcome |
|---|---|---|
| Wastewater Analysis | Internal standard for quantification of phenolic compounds in industrial effluents. vulcanchem.com | Accurate measurement of ethylphenol concentrations to assess treatment efficacy and environmental release. |
| Soil Contamination | Tracer for tracking the movement and degradation of phenolic pollutants. vulcanchem.com | Understanding the persistence and potential for groundwater contamination by ethylphenols. |
| Air Quality Monitoring | Standard for the analysis of phenolic compounds in air particulates. vulcanchem.com | Assessment of atmospheric transport and deposition of ethylphenols. |
Biogeochemical Cycling Studies of Phenolic Compounds Utilizing Isotopic Probes
Isotopic probes are essential for elucidating the complex biogeochemical cycles of organic compounds in both aquatic and terrestrial ecosystems. acs.orgcopernicus.orgethz.ch Stable isotope analysis, particularly using compounds labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), allows researchers to trace the movement and transformation of substances through various environmental processes. nih.govnih.gov
In the context of phenolic compounds, 3-Ethylphenol-d3 can be used to investigate their role in biogeochemical cycles. By introducing a known amount of the labeled compound into a system, scientists can follow its path and identify the products of its transformation. This helps to distinguish between different degradation pathways, such as microbial degradation versus photochemical reactions. nih.govnih.gov
For example, studies on the biodegradation of phenols and cresols have utilized compound-specific isotope analysis (CSIA) to link isotope fractionation patterns to specific microbial degradation pathways. nih.gov Similar approaches with 3-Ethylphenol-d3 could reveal how it and other ethylphenol isomers are cycled in ecosystems, providing insights into the roles of different microorganisms and environmental factors in their breakdown. The kinetic isotope effect, where reactions involving the heavier isotope proceed at a different rate, can provide detailed information about the reaction mechanisms at play. acs.org
Development of Advanced Analytical Frameworks for Environmental Monitoring Programs Incorporating 3-Ethylphenol-d3
The development of robust and sensitive analytical methods is fundamental to effective environmental monitoring. 3-Ethylphenol-d3 plays a crucial role as an internal standard in advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of ethylphenols and related compounds in environmental samples. vulcanchem.comresearchgate.net
The use of deuterated internal standards like 3-Ethylphenol-d3 is a key refinement in quantitative pyrolysis-GC/MS methods, correcting for variability in analyte recovery due to sample size, matrix effects, and ion source fluctuations. nih.gov This leads to more reliable and transferable analytical protocols. nih.gov In non-target screening of organic compounds in complex samples like offshore produced water, deuterated standards are used to monitor the stability of retention times in chromatographic systems, ensuring the quality of the data. peerj.com
The incorporation of 3-Ethylphenol-d3 into analytical frameworks allows for:
High Accuracy and Precision: By compensating for variations in sample preparation and instrument response, it ensures the reliability of quantitative data. nih.govresearchgate.net
Low Detection Limits: Its use in sensitive analytical platforms enables the detection of trace levels of ethylphenols in the environment.
Method Validation: It is essential for the validation of new analytical methods, ensuring they meet the required standards of quality and reliability for environmental monitoring programs. lgcstandards.comgcms.cz
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Ethylphenol |
| 3-Ethylphenol-d3 |
| 2-Amino-5-ethylphenol |
| 2-Amino-5-ethylphenol phosphate |
| 2-Amino-5-ethylphenol hydrochloride |
| 2,4,6-tri-tert-butylphenol |
| 2,6-di-tert-butyl-4-ethylphenol |
| 4-Ethylguaiacol |
| 4-ethyl-6-methyl-6H-benzo(c)chromene-1,9-diol |
| 2-ethyl-6-methyl-6H-benzo(c)chromene-3,9-diol |
| 2-ethyl-4,6,9-trimethyl-6H-benzo(c) chromene |
| 4-ethylbenzene-1,2-diol |
| 4-hydroxycyclohexa-3,5-diene-1,2-dione |
| 1-ethyl-6-methyl-6H-benzo(c)chromene-4,9-diol |
| 5-ethyl-6'-(1-hydroxyethyl)-(1,1'-biphenyl)-2,3,3'-triol |
| (2Z, 4Z)-4-ethyl-6-oxohexa-2,4-dienoic acid |
| Bis-(2-ethylhexyl)phthalate (DEHP) |
| Carbon-13 |
| Coumaric acid |
| Cresols |
| Deuterium |
| Dipentene |
| Ethyl 9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate |
| Hexabromocyclododecan (HBCD) |
| Isoeugenol |
| Methylcresols |
| Methylen dianilin (MDA) |
| Methylen diphenyl diisocyanat (MDI) |
| Methylphenols |
| Nonylphenol |
| Nonylphenol polyethoxylates (NPEOs) |
| Octylphenol |
| Octylphenol polyethoxylates (OPEOs) |
| p-coumaric acid |
| Pentabromdiphenylether (PeBDE) |
| Phenol (B47542) |
| Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- |
| Tributyltin (TBT) |
| Tyrosol |
| Tyrosine |
| Vanillic acid |
| Vanillin |
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Computational Chemistry and Molecular Modeling for Deuterated Systems
The confluence of advanced computational chemistry and molecular modeling is providing unprecedented insights into the behavior of deuterated compounds like 3-Ethylphenol-d3. While isotopic substitution does not alter the potential energy surface under the Born-Oppenheimer approximation, it does affect intramolecular vibrations, which can, in turn, influence intermolecular interactions. osti.gov
Molecular mechanics (MM) force fields, commonly used in classical molecular dynamics simulations, are being refined to accurately capture these isotope effects. osti.gov Standard MM force fields often fail to reproduce the experimental behavior of deuterated molecules because they are typically parameterized based on mass-dependent properties rather than directly fitting to the quantum mechanical Hessian that describes the potential energy surface. osti.gov New approaches are being developed to generate MM force-field parameters that correctly describe isotope-dependent vibrations, leading to more accurate simulations of deuterated systems. osti.gov
A significant challenge in this area is the molecular modeling of stationary phases used in chromatography, as there is often limited experimental data on their precise structures and interaction mechanisms at the molecular level. oup.comresearchgate.net Despite these challenges, molecular mechanics calculations are being successfully employed to qualitatively and quantitatively assess interactions between deuterated analytes and stationary phases. oup.comresearchgate.net For instance, modeling has been used to calculate the binding energies of deuterated and non-deuterated compounds, which correspond to their retention behavior in liquid chromatography-mass spectrometry (LC-MS-MS). oup.comresearchgate.net These models can help explain the deuterium (B1214612) isotope effect observed in chromatographic separations. oup.comresearchgate.net
Future research in this area will likely focus on developing more sophisticated and accurate force fields for deuterated systems, enabling more reliable predictions of their properties and interactions. This will be crucial for a wide range of applications, from understanding matrix effects in analytical chemistry to designing novel materials with specific isotopic compositions.
Potential for Novel Isotope Labeling Strategies and Their Synthetic Feasibility
The synthesis of isotopically labeled compounds, including 3-Ethylphenol-d3, is a critical area of research, with a continuous demand for more efficient, selective, and cost-effective methods. researchgate.netmarquette.edu Deuterium-labeled molecules are invaluable as internal standards in mass spectrometry, for studying reaction mechanisms, and in the pharmaceutical industry to alter the rate of drug metabolism. marquette.edu
Several techniques are employed for the synthesis of deuterated compounds:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium using a deuterium source, such as deuterium oxide (D2O), often in the presence of a catalyst. resolvemass.ca For phenols, methods using catalysts like sodium hydroxide (B78521) or ruthenium complexes have been developed for regioselective deuteration. researchgate.net
Catalytic Isotope Exchange: Catalysts like palladium or platinum can facilitate the replacement of hydrogen with deuterium, a method particularly useful for aromatic compounds. resolvemass.ca
Chemical Synthesis from Deuterated Precursors: This approach involves building the target molecule from smaller, already deuterated starting materials. vulcanchem.com
Photochemical Synthesis: Studies have shown the possibility of producing deuterated compounds by irradiating chlorinated precursors in deuterated solvents. aaru.edu.jo
A significant challenge in the synthesis of deuterated compounds is achieving a high degree of deuterium incorporation at specific positions within the molecule and ensuring isotopic purity. musechem.com The development of methods that allow for late-stage deuteration of complex molecules is particularly valuable. researchgate.net
Future advancements in this field will likely involve the discovery of new catalysts and reaction conditions that offer greater control over the deuteration process. The development of cost-effective and scalable synthetic routes will also be crucial for expanding the applications of deuterated compounds like 3-Ethylphenol-d3.
Methodological Innovations in Isotopic Analysis and Compound Synthesis Relevant to 3-Ethylphenol-d3
Continuous innovation in analytical instrumentation and synthetic methodologies is expanding the frontiers of research involving deuterated compounds like 3-Ethylphenol-d3.
Innovations in Isotopic Analysis:
Mass Spectrometry (MS): High-resolution mass spectrometry is a cornerstone for the analysis of deuterated compounds, allowing for the precise determination of isotopic incorporation and the differentiation of isotopologues. ansto.gov.au Techniques like isotope ratio mass spectrometry (IRMS) provide highly accurate measurements of isotope ratios, crucial for many environmental and geological applications. mdpi.comsolubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for characterizing deuterated compounds. ansto.gov.au Deuterium has a different nuclear spin and magnetic moment than hydrogen, leading to distinct NMR signals. This can be used to confirm the position and extent of deuteration. ansto.gov.au Advanced NMR techniques, often combined with isotopic labeling, are essential for studying the structure and dynamics of large biomolecules. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers extremely high spectral resolution, allowing for the differentiation of isotopic species (isotopologues and isotopomers) that may be indistinguishable by other methods. marquette.edu
Innovations in Compound Synthesis:
Catalytic Transfer Hydrodeuteration: This technique offers a way to install deuterium atoms into molecules with high selectivity, using readily available deuterium donors instead of flammable deuterium gas. marquette.edu
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved yields and selectivity in deuteration reactions.
Biocatalysis: The use of enzymes to catalyze deuteration reactions can offer high specificity and mild reaction conditions.
The development of these and other innovative techniques will continue to drive progress in the field, enabling more precise and detailed studies of deuterated compounds and their applications. The synergy between advanced analytical methods and novel synthetic strategies will be key to unlocking the full potential of molecules like 3-Ethylphenol-d3 in scientific research.
Q & A
Q. What are the recommended analytical methods for characterizing 3-Ethylphenol-d₃ in complex matrices, and how do these methods ensure isotopic purity?
To confirm isotopic purity and structural integrity, researchers should employ gas chromatography-mass spectrometry (GC-MS) with deuterium-specific detection modes. For quantification in biological or environmental samples, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is advised, as it minimizes matrix interference . Isotopic purity validation requires comparing the deuterium/hydrogen ratio against certified reference materials, with attention to potential isotopic exchange in aqueous environments .
Q. How can 3-Ethylphenol-d₃ be synthesized with high isotopic enrichment, and what are the critical quality control steps?
Deuterated 3-Ethylphenol is typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature. Key quality control steps include:
- NMR spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at the ethyl group and phenolic ring .
- Isotopic ratio monitoring via mass spectrometry to ensure >98% deuterium enrichment, critical for tracer studies .
- Purity checks using GC-FID to rule out side products like residual non-deuterated precursors .
Advanced Research Questions
Q. How does 3-Ethylphenol-d₃ serve as a tracer in lignin depolymerization studies, and what experimental designs optimize its use for kinetic modeling?
In lignin valorization, 3-Ethylphenol-d₃ is used to track depolymerization pathways and intermediate formation. Researchers should:
- Design time-resolved experiments with lignin model compounds (e.g., β-O-4 dimers) under catalytic conditions (e.g., Ru/C or Ni-based catalysts).
- Use isotopic dilution mass spectrometry to quantify deuterated vs. non-deuterated products, enabling precise kinetic rate calculations .
- Address competing reactions (e.g., repolymerization) by correlating deuterium loss in 3-Ethylphenol-d₃ with lignin-derived oligomers via size-exclusion chromatography .
Q. What methodologies resolve contradictions in insolubles formation data when 3-Ethylphenol-d₃ is used as a stabilizer in hydrocarbon systems?
Contradictory insolubles data (e.g., lack of correlation with doping percentages) require multivariate analysis to isolate variables:
- Conduct accelerated aging studies under controlled oxygen and moisture levels, using ASTM D974 for acid number quantification .
- Pair FT-IR spectroscopy with principal component analysis (PCA) to identify interactions between 3-Ethylphenol-d₃ and hydrocarbon degradation byproducts.
- Validate hypotheses via replication studies with alternative deuterated stabilizers (e.g., deuterated tocopherols) to distinguish isotope effects from matrix-specific phenomena .
Q. How can AI-driven models enhance the prediction of 3-Ethylphenol-d₃’s environmental fate, and what datasets are critical for training such models?
AI models (e.g., graph neural networks) trained on SMILES tokenization of deuterated compounds can predict biodegradation pathways. Key datasets include:
- Experimental half-life data in soil/water systems, annotated with isotopic labels .
- Metabolic pathway libraries from microbial genomic databases to simulate deuterium retention in degradation products .
- Validation against LC-HRMS data from field studies to refine model accuracy for anaerobic vs. aerobic conditions .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in 3-Ethylphenol-d₃ toxicity studies?
Use non-linear regression models (e.g., Hill equation) to fit dose-response curves, accounting for isotopic effects on bioavailability. Include:
Q. How should researchers address isotopic interference in NMR-based structural elucidation of 3-Ethylphenol-d₃ derivatives?
Deuterium-induced signal splitting can complicate ¹H NMR interpretation. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
